

Application Notes and Protocols for Click Chemistry Labeling of PrDiAzK-Containing Proteins

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Compound of Interest

Compound Name: PrDiAzK

Cat. No.: B15144416

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering and the study of protein function.^{[1][2]} **PrDiAzK** (Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine) is a bifunctional UAA that contains both a diazirine moiety for UV-light-inducible photo-crosslinking and a terminal alkyne group for bioorthogonal click chemistry labeling.^{[1][3][4]} This dual functionality allows for the covalent capture of protein interaction partners and their subsequent labeling for identification and visualization.^{[1][4]}

These application notes provide an overview of the experimental workflow for expressing proteins containing **PrDiAzK** and labeling them using copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed protocols for each step are provided to guide researchers in applying this technology to their specific proteins of interest.

Data Presentation

Protein Expression

The expression yield of proteins containing unnatural amino acids is a critical factor for downstream applications. The following table summarizes the relative expression levels of eGFP containing **PrDiAzK** and other UAAs in *E. coli*.

Unnatural Amino Acid	Relative Expression Level of eGFP (Normalized to BCNK)
PrDiAzK	~1.5
DiAzKs	~1.5
DiAzK	~1.5
BCNK	1.0

Data adapted from Hoffmann et al.,
Biochemistry 2018.[3] The expression levels
were quantified from Coomassie-stained SDS-
PAGE gels.

Click Chemistry Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction speed and potential cytotoxicity of the copper catalyst. The following table provides representative second-order rate constants for these reactions with different azide and alkyne reactants. While not specific to **PrDiAzK**, these values offer a general comparison of the reaction kinetics.

Reaction Type	Alkyne	Azide	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Reference
CuAAC	Terminal Alkyne	Benzyl Azide	~3	[5]
SPAAC	Cyclooctynol derivative	Benzyl Azide	0.12	[6]
SPAAC	Azacyclooctyne	Nitrone	39	[6]

These values are illustrative and can vary depending on the specific reactants, solvent, and temperature.

Experimental Protocols

Site-Specific Incorporation of PrDiAzK into a Protein of Interest

This protocol describes the expression of a target protein containing **PrDiAzK** at a specific site in *E. coli* using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

- Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
- Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., a mutant PylRS) and its cognate tRNA (pEvol plasmid).
- *E. coli* expression strain (e.g., BL21(DE3)).
- **PrDiAzK** (commercially available).

- Luria-Bertani (LB) medium.
- Appropriate antibiotics.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).

Protocol:

- Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEvol plasmid containing the synthetase/tRNA pair.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an OD₆₀₀ of 0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Add **PrDiAzK** to a final concentration of 1 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking.
- Harvest the cells by centrifugation.
- Purify the **PrDiAzK**-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is for labeling the alkyne group of the incorporated **PrDiAzK** with an azide-containing molecule (e.g., a fluorescent dye or biotin).

Materials:

- Purified **PrDiAzK**-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).
- Azide-functionalized molecule of interest (e.g., TAMRA-azide).
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM).
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM).
- Aminoguanidine hydrochloride stock solution (optional, to prevent protein damage, e.g., 1 M).

Protocol:

- In a microcentrifuge tube, add the **PrDiAzK**-containing protein to a final concentration of 10-50 μM .
- Add the azide-functionalized molecule to a final concentration of 50-250 μM (5-fold molar excess over the protein).
- Prepare a premix of CuSO_4 and THPTA by adding 1 μL of 50 mM CuSO_4 to 5 μL of 50 mM THPTA.
- Add the CuSO_4 /THPTA premix to the reaction mixture to a final copper concentration of 100-500 μM .
- If using, add aminoguanidine to a final concentration of 10 mM.
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
- Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

- Remove excess labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.
- Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or western blot.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is a copper-free alternative for labeling **PrDiAzK**-containing proteins, which is particularly useful for applications in living cells where copper toxicity is a concern.

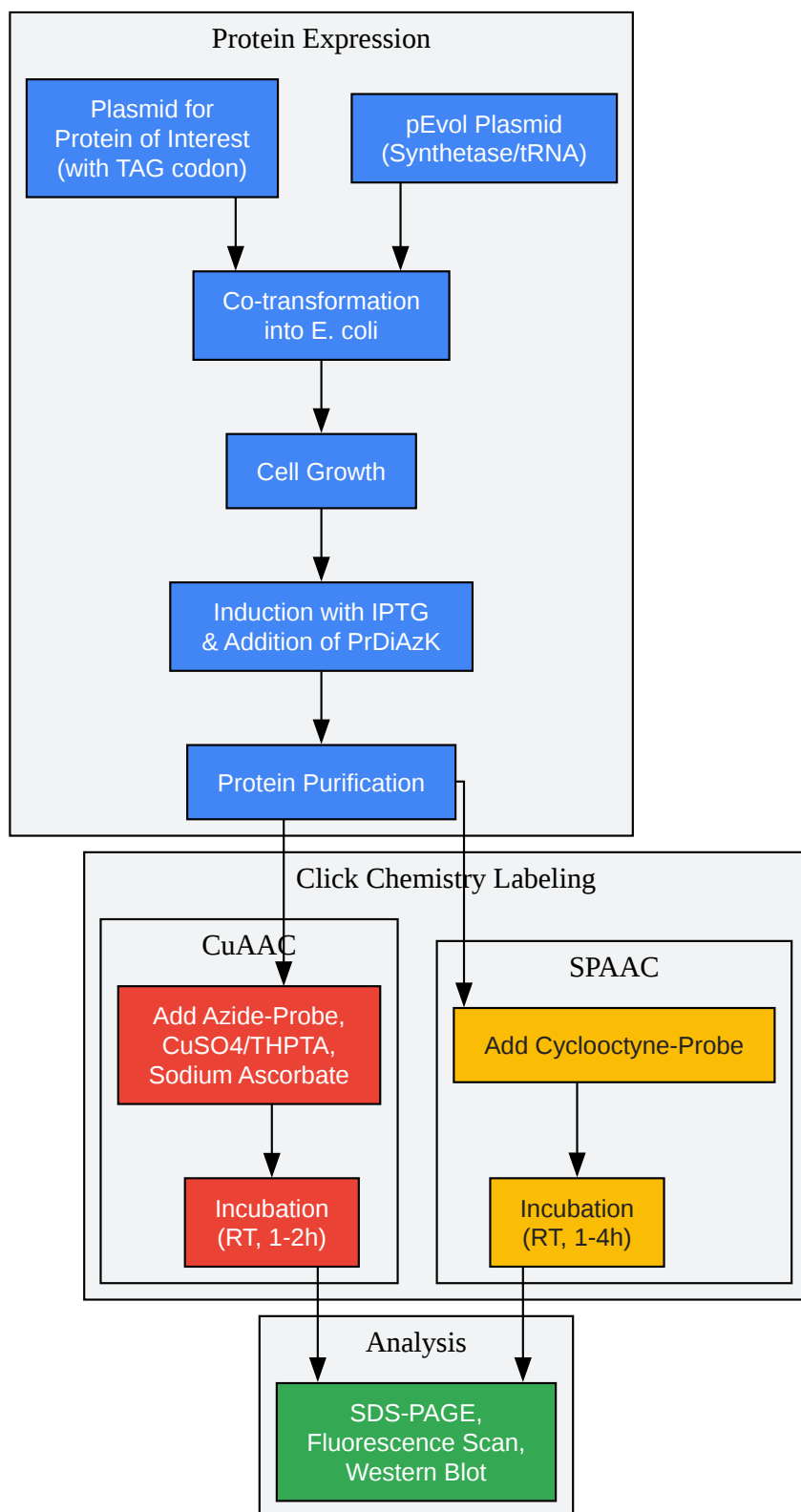
Materials:

- Purified **PrDiAzK**-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).
- Cyclooctyne-functionalized molecule of interest (e.g., a DBCO-dye).

Protocol:

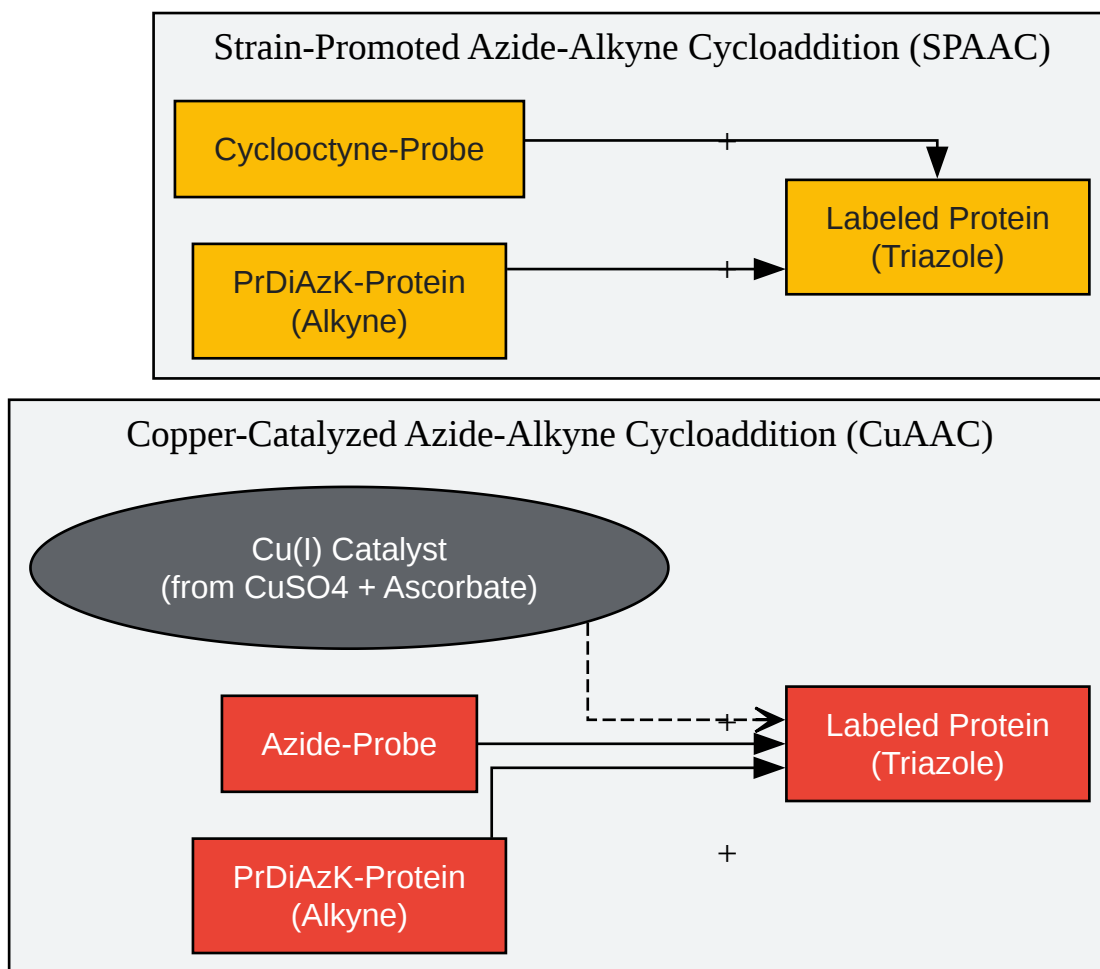
- In a microcentrifuge tube, add the **PrDiAzK**-containing protein to a final concentration of 10-50 μM .
- Add the cyclooctyne-functionalized molecule to a final concentration of 50-250 μM (5-fold molar excess over the protein).
- Incubate the reaction at room temperature for 1-4 hours or at 37°C for a faster reaction. The reaction can also be performed at 4°C overnight.
- Remove excess labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.
- Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or western blot.

Mandatory Visualization



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Caption: Workflow for **PrDiAzK** incorporation and labeling.



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Caption: Comparison of CuAAC and SPAAC reaction pathways.

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